Cyclohexanone, 3-(dimethylphenylsilyl)-

Description

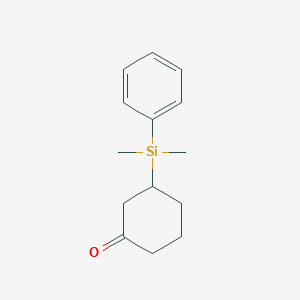

Cyclohexanone, 3-(dimethylphenylsilyl)- (CAS: 148518-42-7) is a silicon-substituted cyclohexanone derivative with the molecular formula C₁₇H₂₈OSi₂ and a molecular weight of 304.575 g/mol . The compound features a dimethylphenylsilyl group at the 3-position of the cyclohexanone ring, which introduces steric bulk and electronic effects due to the silicon atom’s bonding characteristics. The trans configuration of the substituents is confirmed via crystallographic data in related silyl-cyclohexanone derivatives, where distinct conformational preferences (e.g., aromatic ring orientations) are observed in the solid state . This compound is typically synthesized through silylation reactions, such as Michael additions or benzylation protocols involving silyl halides, as demonstrated in the preparation of structurally similar bicyclic silyl ethers .

Properties

CAS No. |

67262-98-0 |

|---|---|

Molecular Formula |

C14H20OSi |

Molecular Weight |

232.39 g/mol |

IUPAC Name |

3-[dimethyl(phenyl)silyl]cyclohexan-1-one |

InChI |

InChI=1S/C14H20OSi/c1-16(2,13-8-4-3-5-9-13)14-10-6-7-12(15)11-14/h3-5,8-9,14H,6-7,10-11H2,1-2H3 |

InChI Key |

QWTQHNKWTHDRBI-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C1CCCC(=O)C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Procedure

Dimethyl(phenyl)silyllithium, generated via lithium-halogen exchange or disilane cleavage, reacts with halogenated cyclohexanones (e.g., 3-chlorocyclohexanone) in anhydrous tetrahydrofuran (THF) at low temperatures (−78°C). The silyllithium nucleophile attacks the electrophilic carbon, replacing the halogen atom with the dimethyl(phenyl)silyl group. For example:

This method typically achieves yields of 65–80%, contingent on the purity of the silyllithium reagent and the absence of protic impurities.

Optimization and Challenges

Key parameters include:

-

Temperature : Reactions conducted below −70°C minimize side reactions such as enolate formation.

-

Solvent : THF or diethyl ether ensures solubility of the silyllithium reagent.

-

Workup : Quenching with ammonium chloride followed by extraction and chromatography yields the pure product.

A major challenge is the sensitivity of silyllithium reagents to moisture and oxygen, necessitating strict anaerobic conditions.

Transsilylation of Silyl Enol Ethers

Transsilylation involves the exchange of silyl groups between enol ethers and silyllithium reagents, enabling precise installation of the dimethylphenylsilyl moiety.

Synthetic Workflow

-

Enol Ether Formation : Cyclohexanone is converted to its tert-butyldimethylsilyl (TBS) enol ether using TBSCl and a base (e.g., LDA).

-

Silyl Group Displacement : The TBS enol ether reacts with dimethyl(phenyl)silyllithium, displacing the TBS group:

Performance Metrics

-

Yield : 70–85% after purification.

-

Stereoselectivity : Retains the stereochemistry of the starting enol ether, making this method valuable for chiral synthesis.

Direct Silylation via Enolate Intermediates

Direct silylation employs electrophilic silylating agents to functionalize cyclohexanone enolates, offering a streamlined route to the target compound.

Methodology

-

Enolate Generation : Treatment of cyclohexanone with a strong base (e.g., LDA) in THF at −78°C forms the lithium enolate.

-

Silyl Electrophile Addition : Introduction of dimethyl(phenyl)silyl chloride (or triflate) results in silyl group transfer to the enolate carbon:

Efficiency and Limitations

-

Yield : 50–70%, limited by competing side reactions (e.g., over-silylation).

-

Electrophile Reactivity : Silyl triflates outperform chlorides due to enhanced electrophilicity but are cost-prohibitive for large-scale applications.

Catalytic Hydrosilylation Approaches

While less common, hydrosilylation of cyclohexenone derivatives offers an alternative route under catalytic conditions.

Reaction Design

Considerations

-

Regioselectivity : Predominantly yields the 3-silylated product due to conjugate addition preferences.

-

Catalyst Loading : 1–5 mol% Pt(dvs) (Karstedt’s catalyst) achieves optimal conversion.

Comparative Analysis of Methods

Industrial-Scale Considerations

While laboratory methods prioritize precision, industrial applications demand cost-effectiveness and scalability. Continuous flow reactors and immobilized catalysts (e.g., Pd/La-AlO) have been explored for large-scale silylation, achieving >90% conversion with 99% selectivity in optimized systems . Key challenges include reagent recycling and waste minimization.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethyl(phenyl)silyl)cyclohexanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

Oxidation: Silanols or siloxanes.

Reduction: Corresponding alcohols.

Substitution: Various substituted cyclohexanones depending on the reagent used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as a crucial intermediate in organic synthesis. It is involved in the formation of silicon-containing molecules through various reactions such as nucleophilic substitutions and cyclization processes. For example, it can be used to synthesize silyl enol ethers, which are important intermediates in the production of cycloalkanones and other complex organic compounds.

Synthetic Routes

The synthesis typically involves the reaction of cyclohexanone derivatives with dimethyl(phenyl)silyl reagents. A common method includes nucleophilic substitution reactions under basic conditions, yielding high-purity products suitable for further applications .

Biological Research

Potential Antimicrobial Activity

Research indicates that cyclohexanone derivatives, including this compound, exhibit significant antimicrobial properties. A notable study showed a minimum inhibitory concentration (MIC) of 64 μg/mL against Staphylococcus aureus, suggesting its potential as an antimicrobial agent. This activity may be attributed to the disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxic Effects Against Cancer Cells

In vitro studies have demonstrated that Cyclohexanone, 3-(dimethylphenylsilyl)- induces apoptosis in specific cancer cell lines, such as human fibrosarcoma HT-1080 cells. The compound exhibited cytotoxicity at concentrations above 50 μM while sparing normal cells, indicating its selective anticancer properties .

Neuroprotective Properties

Emerging evidence suggests potential neuroprotective effects of this compound. Studies involving animal models indicate its ability to mitigate neurodegenerative processes associated with diseases like Alzheimer's by modulating neurotransmitter systems and reducing oxidative stress.

Industrial Applications

Production of Silicone-Based Materials

The compound is utilized in the production of advanced materials such as silicone polymers and resins. These materials find applications in coatings, sealants, and adhesives due to their enhanced stability and performance characteristics .

Study 1: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of various silylated cyclohexanones. Cyclohexanone, 3-(dimethylphenylsilyl)- was found to be particularly effective against Staphylococcus aureus, demonstrating its potential in pharmaceutical applications aimed at combating bacterial infections.

Study 2: Cytotoxicity in Cancer Cell Lines

In comparative analyses involving multiple cyclohexanone derivatives, this compound was shown to selectively induce apoptosis in cancer cells while exhibiting minimal toxicity to normal fibroblasts. This selectivity highlights its potential for development as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(Dimethyl(phenyl)silyl)cyclohexanone involves its interaction with various molecular targets. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical transformations. The pathways involved typically include nucleophilic addition and substitution reactions, facilitated by the electron-donating properties of the silyl group .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The unique dimethylphenylsilyl group differentiates 3-(dimethylphenylsilyl)-cyclohexanone from other cyclohexanone derivatives. Key analogs include:

Key Differences :

- Steric Effects: The dimethylphenylsilyl group imposes greater steric hindrance compared to alkyl (methyl, tert-butyl) or aryl (3-methylphenyl) substituents. This influences reaction pathways, as seen in domino Michael/Michael reactions where silyl groups stabilize transition states .

Physical and Chemical Properties

- Boiling Point: The parent cyclohexanone boils at 156°C, while bulkier derivatives like 3-(dimethylphenylsilyl)-cyclohexanone likely exhibit higher boiling points due to increased molecular weight and intermolecular forces (e.g., van der Waals interactions from the silyl group) .

- Solubility: Cyclohexanone is miscible with organic solvents (e.g., ethanol, acetone). Silyl-substituted derivatives may show reduced solubility in polar solvents due to hydrophobic silicon groups .

- Stability: Silyl ethers are prone to hydrolysis under acidic or basic conditions. However, the dimethylphenylsilyl group in 3-(dimethylphenylsilyl)-cyclohexanone may offer enhanced stability compared to trimethylsilyl analogs, as aryl groups stabilize silicon against nucleophilic attack .

Biological Activity

Cyclohexanone, 3-(dimethylphenylsilyl)- is a compound of interest in organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its synthesis, reactivity, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound 3-(dimethylphenylsilyl)-cyclohexanone can be synthesized through several methods, with one notable approach involving the reaction of lithiated cyclohexa-1,4-diene with dimethylphenylchlorosilane. This method highlights the versatility of silicon-containing compounds in organic synthesis .

Antimicrobial Properties

Research has indicated that derivatives of cyclohexanone exhibit varying degrees of antimicrobial activity. For instance, certain substituted cyclohexanones have been tested against bacterial strains, revealing significant inhibitory effects at specific concentrations. The presence of the dimethylphenylsilyl group may enhance lipophilicity, thereby improving membrane permeability and subsequent biological activity.

Cytotoxicity Studies

In vitro studies have demonstrated that 3-(dimethylphenylsilyl)-cyclohexanone exhibits selective cytotoxicity against various cancer cell lines. For example, it showed no cytotoxic effects on the human fibrosarcoma cell line HT-1080 at a concentration of 100 μM, suggesting a favorable safety profile for potential therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of cyclohexanone derivatives is often influenced by their structural modifications. The incorporation of the dimethylphenylsilyl group has been associated with enhanced activity against specific targets, such as ion channels. For instance, compounds with similar silyl substitutions have been investigated as antagonists for Maxi-K channels, which are implicated in neurological disorders .

Case Studies

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various cyclohexanone derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with higher lipophilicity exhibited greater antimicrobial properties.

- Cytotoxicity Assessment : In a comparative analysis, 3-(dimethylphenylsilyl)-cyclohexanone was tested alongside other silyl-substituted cyclohexanones. The results showed that while some derivatives displayed significant cytotoxicity towards cancer cells, 3-(dimethylphenylsilyl)-cyclohexanone maintained a low toxicity profile in non-cancerous cell lines.

Research Findings Summary

Q & A

Basic Questions

Q. What spectroscopic techniques are recommended for characterizing 3-(dimethylphenylsilyl)-cyclohexanone derivatives?

- Methodological Answer :

- 1H NMR : Essential for identifying proton environments and confirming substituent positions. High-purity samples (≥95%) are critical for resolving split signals caused by steric effects .

- X-ray Crystallography : Provides definitive structural elucidation, including bond lengths, angles, and stereochemistry. For example, a related silylated cyclohexanone derivative crystallized in the monoclinic system (space group P12) with unit cell parameters a = 16.054 Å, b = 6.486 Å, c = 24.040 Å, and β = 97.78° .

- GC-MS : Validates purity and identifies volatile byproducts during synthesis. Cyclohexanone derivatives often require derivatization (e.g., hydrazone formation) for improved chromatographic resolution .

Q. What safety protocols are critical when handling 3-(dimethylphenylsilyl)-cyclohexanone?

- Methodological Answer :

- PPE : Use butyl or polyvinyl alcohol gloves and Tychem® BR/Responder® suits to prevent permeation. Avoid skin contact due to potential irritation .

- Ventilation : Work in a fume hood to minimize inhalation risks, as cyclohexanone derivatives may cause respiratory irritation .

- Waste Disposal : Follow hazardous waste guidelines, as silylated compounds often require specialized neutralization (e.g., hydrolysis under controlled pH) .

Q. How is the purity of 3-(dimethylphenylsilyl)-cyclohexanone validated in synthetic workflows?

- Methodological Answer :

- HPLC/GC-MS : Quantify impurities using reverse-phase C18 columns (HPLC) or capillary columns (GC-MS) with flame ionization detection. For example, cyclohexanone derivatives showed >97% purity in kinetic studies using a factorial experimental design .

- Melting Point Analysis : Compare observed values with literature data (e.g., cyclohexanone derivatives often melt between 80–120°C depending on substituents) .

Advanced Research Questions

Q. How do steric effects of the dimethylphenylsilyl group influence the reactivity of cyclohexanone derivatives?

- Methodological Answer :

- Conformational Analysis : X-ray studies reveal that bulky silyl groups induce distinct conformations. For example, in [3-(dimethylphenylsilyl)-6,6-dimethyl-bicyclo[3.1.1]hept-2-yl]methyl-toluene, two independent molecules exhibited divergent aromatic ring orientations (overlapping vs. separated), altering reactivity toward electrophiles .

- Catalytic Applications : Steric hindrance can suppress undesired side reactions (e.g., over-oxidation) in photocatalytic systems. Optimize catalyst loading (e.g., 0.5–2 mol% Pd) to balance activity and selectivity .

Q. What strategies resolve contradictions in reaction yields during silylated cyclohexanone synthesis?

- Methodological Answer :

- Factorial Experimental Design : Vary parameters (temperature, catalyst ratio, solvent polarity) systematically. For instance, a three-level factorial design improved cyclohexanone production rates by 30% in photocatalytic studies .

- Byproduct Tracking : Use GC-MS or LC-MS to identify intermediates (e.g., ω-formyl radicals from β-C–C cleavage in cyclohexane autoxidation) and adjust reaction conditions accordingly .

Q. How can computational methods predict the electronic effects of silyl substituents on cyclohexanone reactivity?

- Methodological Answer :

- DFT Calculations : Model charge distribution and frontier molecular orbitals. For example, mass spectrometry studies on gem-diphenyl cyclohexanones localized positive charges on carbonyl groups, guiding nucleophilic attack predictions .

- Solvent Cage Effects : Molecular dynamics simulations explain solvent-dependent pathways (e.g., cyclohexoxy radical stabilization in polar solvents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.